4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde
Description
Properties
CAS No. |
893637-93-9 |
|---|---|
Molecular Formula |
C14H8ClF3O |
Molecular Weight |
284.66 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8ClF3O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
InChI Key |
FZVSATUMZPHEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for the preparation of such compounds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde is employed as a building block in synthesizing complex organic molecules. Its unique molecular structure makes it a crucial intermediate in creating various chemical compounds.
- Medicinal Chemistry: This compound is significant in medicinal chemistry because it serves as a precursor in synthesizing bioactive compounds, including enzyme inhibitors and potential therapeutic agents. Derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde have demonstrated antimicrobial, antifungal, and anticancer properties, making it a candidate for pharmacological studies.
- Agrochemicals: It is also utilized in the production of agrochemicals. The specific applications in this field leverage its chemical properties to synthesize pesticides, herbicides, and other agricultural chemicals.
Synthesis and Production
Several synthetic routes have been developed for producing 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde:
- One method involves using ortho-chlorotrifluoromethane as a starting material, which is then nitrified using a concentrated nitric acid/concentrated sulfuric acid mixture . The resulting nitride is reduced into an amide using an iron powder/ethanol system and reacted with triphosgene to yield the target product .
- An improved method uses acetic anhydride as a solvent and ferric trichloride/hydrazine hydrate for the reduction reaction, enhancing safety and reducing environmental impact .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde involves its interaction with molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through opioid-independent systems, affecting both peripheral and central pain pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Research Findings and Trends
- Biological Activity : Derivatives with -CF₃ and -Cl groups show enhanced binding to hydrophobic pockets in enzymes, as seen in triazole-thiol inhibitors () .
- Market Availability : The compound is listed in specialty catalogs (e.g., Apollo Scientific) at high purity (95%), reflecting demand in research settings .
Biological Activity
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde, with the molecular formula C14H8ClF3O and a molecular weight of approximately 292.66 g/mol, is a complex organic compound notable for its unique structure. It features both a chloro and a trifluoromethyl group, contributing to its reactivity and stability, making it valuable in various chemical processes, particularly in medicinal chemistry.
The compound is characterized by:
- Molecular Structure : Contains a benzaldehyde group along with trifluoromethyl and chloro substituents.
- Reactivity : The presence of electron-withdrawing groups enhances its electrophilic character, making it suitable for further chemical transformations.
Biological Activity Overview
Research indicates that derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde exhibit significant biological activities, including:
- Antimicrobial Properties : Potential for use against various bacterial strains.
- Antifungal Activity : Effective against certain fungal pathogens.
- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a building block for synthesizing enzyme inhibitors. For example, derivatives have been evaluated for their activity against cholinesterases and cyclooxygenase enzymes, which are critical targets in drug development .
- Molecular Interactions : Studies using molecular docking reveal that the trifluoromethyl group can engage in hydrogen bonding and halogen interactions with target proteins, enhancing the biological activity of the derivatives .
Study 1: Anticancer Activity
A recent study synthesized various derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde and evaluated their anticancer properties against different cell lines. The findings indicated that some derivatives exhibited IC50 values below 10 μM against breast cancer MCF-7 cells, demonstrating potent cytotoxic effects .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of compounds derived from 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values of 10.4 μM and 7.7 μM for AChE and BChE, respectively, indicating moderate to strong inhibition .
Comparative Analysis of Similar Compounds
The following table summarizes key differences between structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-(Trifluoromethyl)benzaldehyde | Lacks the chloro group; different reactivity |
| 4-Chloro-3-(trifluoromethyl)aniline | Contains an amino group instead of an aldehyde group |
| 4-(Trifluoromethyl)benzaldehyde | Lacks the chloro substituent; different applications |
The unique combination of both chloro and trifluoromethyl groups in 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde enhances its reactivity profile compared to these similar compounds, making it particularly valuable in synthetic chemistry and industrial applications.
Q & A
Q. What are the established synthetic routes for 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated benzaldehyde precursors and arylboronic acids. For example, a chloro-trifluoromethylphenyl intermediate can react with a benzaldehyde derivative under palladium catalysis. Purification often involves column chromatography or recrystallization to achieve >95% purity. Catalytic systems and solvent choices (e.g., THF or DMF) critically influence yield .
Table 1 : Common Synthetic Routes and Yields
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 78 | 95 | |
| Ullmann Coupling | CuI/1,10-Phen | DMF | 65 | 90 |
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm structural integrity via chemical shifts (e.g., aldehyde proton at ~10 ppm).
- HPLC : Assess purity (>98% recommended for pharmacological studies).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 314.6).
- FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹).
Cross-referencing with databases like PubChem ensures accuracy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The aldehyde group is sensitive to oxidation; avoid prolonged exposure to air or moisture. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .
Advanced Research Questions
Q. What strategies can optimize the yield and selectivity in synthesizing this benzaldehyde derivative?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency.
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
- Flow Chemistry : Improve scalability and reduce side-product formation via continuous reactors .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer :
- Reproduce Conditions : Validate purity (via HPLC) and crystallization solvents (e.g., ethanol vs. hexane).
- DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms.
- Literature Cross-Validation : Compare data from peer-reviewed journals over vendor catalogs. For example, melting points reported as 58–60°C in some sources vs. 46–49°C in others may reflect impurities or solvent residues.
Q. What in silico methods predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., -CF₃ enhances lipophilicity) with bioactivity.
- ADMET Prediction : Use SwissADME to assess absorption and toxicity (e.g., CNS permeability).
Structural analogs with trifluoromethyl groups show anti-inflammatory and anticancer potential .
Data Contradiction Analysis Example
Issue : Conflicting solubility data in aqueous vs. organic solvents.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
